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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the long-term safety and tolerability of

Zervimesine (CT1812), a novel sigma-2 (σ2) receptor antagonist in development for

neurodegenerative diseases. Its performance is objectively compared with that of other

therapeutic alternatives for its target indications, supported by available experimental data from

clinical trials.

Executive Summary
Zervimesine has demonstrated a generally favorable safety and tolerability profile in Phase 2

clinical trials for Alzheimer's Disease (AD), Dementia with Lewy Bodies (DLB), and dry age-

related macular degeneration (dry AMD). The most notable adverse event observed has been

a dose-dependent and reversible elevation in liver enzymes, particularly at the 300mg dose.

The 100mg dose has been better tolerated, with one study reporting no discontinuations due to

side effects[1]. This profile, combined with its unique mechanism of action as a synaptic

protector, positions Zervimesine as a potential candidate for long-term use in chronic

neurodegenerative conditions.

Comparatively, alternatives such as the anti-amyloid antibody lecanemab for early AD and the

complement inhibitors pegcetacoplan and avacincaptad pegol for geographic atrophy (GA)

associated with dry AMD, present different safety considerations. Lecanemab is associated

with amyloid-related imaging abnormalities (ARIA), while the GA treatments carry risks of

ocular adverse events.
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Mechanism of Action: Synaptic Protection via
Sigma-2 Receptor Modulation
Zervimesine is a small-molecule antagonist of the sigma-2 receptor, also known as TMEM97.

Its proposed mechanism of action centers on protecting synapses from the toxic effects of

amyloid-beta (Aβ) and alpha-synuclein (α-synuclein) oligomers. These oligomers are implicated

in the pathogenesis of AD and DLB, respectively. By binding to the σ2 receptor, Zervimesine is

thought to prevent these toxic oligomers from binding to and damaging neurons, thereby

preserving synaptic function and potentially slowing disease progression[1]. In the context of

dry AMD, Zervimesine's interaction with the σ2 receptor is believed to regulate lipid uptake in

retinal cells, mitigating cellular stress and damage[2][3][4][5].
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Caption: Zervimesine's proposed mechanism of action.

Long-Term Safety and Tolerability of Zervimesine:
Clinical Trial Data
The long-term safety and tolerability of Zervimesine have been primarily assessed in three key

Phase 2 clinical trials: SHINE (Alzheimer's Disease), SHIMMER (Dementia with Lewy Bodies),

and MAGNIFY (Geographic Atrophy).

Table 1: Summary of Zervimesine Phase 2 Clinical Trials
Trial Indication N

Treatment

Arms
Duration

Primary

Endpoint

SHINE

(NCT035077

90)[6][7][8][9]

[10]

Mild-to-

moderate

Alzheimer's

Disease

153

Zervimesine

100

mg/dayZervi

mesine 300

mg/dayPlace

bo

6 months
Safety and

tolerability

SHIMMER

(NCT052254

15)[6][11][12]

[13][14][15]

Mild-to-

moderate

Dementia

with Lewy

Bodies

130

Zervimesine

100

mg/dayZervi

mesine 300

mg/dayPlace

bo

6 months
Safety and

tolerability

MAGNIFY

(NCT058935

37)[2][3][4][5]

[16]

Geographic

Atrophy

secondary to

dry AMD

~100

Zervimesine

200

mg/dayPlace

bo

Up to 18

months

Safety and

tolerability

Adverse Event Profile of Zervimesine
Across the Phase 2 program, Zervimesine was reported to be generally well-tolerated[9][11]

[12][13]. The most frequently cited treatment-related adverse events were mild to moderate in

severity.
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Liver Enzyme Elevations: A dose-dependent increase in liver enzymes was observed,

particularly with the 300 mg dose. In the SHINE study, nine out of 42 patients on the 300 mg

dose experienced these elevations, which were reversible upon discontinuation of the

drug[1].

Discontinuation Rates: In the SHINE study, there were no discontinuations due to side

effects in the 100 mg arm[1]. Discontinuations due to side effects were more frequent in the

300 mg arm compared to the 100 mg arm in the SHIMMER study[1].

Overall Tolerability: The SHIMMER study in DLB patients met its primary endpoint of safety

and tolerability, with most treatment-related adverse events being mild or moderate[6][11][12]

[13]. Topline results from the MAGNIFY study also indicated that Zervimesine was well-

tolerated, although detailed safety data are still being analyzed[2][4][5][16].

Due to the nature of publicly available data, a comprehensive side-by-side table of all adverse

events with their frequencies from the Zervimesine trials is not available. The information

provided is based on summaries from press releases and trial updates.

Comparison with Alternative Therapies
Alzheimer's Disease: Zervimesine vs. Lecanemab
Lecanemab (Leqembi®) is an anti-amyloid monoclonal antibody approved for the treatment of

early Alzheimer's disease. Its safety profile is notably different from that of Zervimesine.

Table 2: Comparison of Adverse Events of Special Interest - Zervimesine vs. Lecanemab in

Early AD
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Adverse Event

Zervimesine (SHINE

Study - Pooled

Doses)

Lecanemab

(CLARITY AD Study)

[17][18][19][20]

Placebo (CLARITY

AD Study)[18][19]

Amyloid-Related

Imaging

Abnormalities-Edema

(ARIA-E)

Not Reported 12.6% 1.7%

Symptomatic ARIA-E Not Reported 2.8% 0.0%

Amyloid-Related

Imaging

Abnormalities-

Hemorrhage (ARIA-H)

Not Reported 17.3% 9.0%

Symptomatic ARIA-H Not Reported 1.4% 0.2%

Infusion-Related

Reactions
Not Applicable (Oral) 26.4% 7.4%

Headache Data not specified 11.1% 8.1%

Elevated Liver

Enzymes

Reported (dose-

dependent, reversible)

[1]

Data not specified as

a primary event of

interest

Data not specified

Geographic Atrophy: Zervimesine vs. Pegcetacoplan
and Avacincaptad Pegol
Pegcetacoplan (Syfovre®) and avacincaptad pegol (Izervay™) are intravitreally administered

complement inhibitors approved for the treatment of geographic atrophy. Their adverse event

profiles are primarily ocular.

Table 3: Comparison of Ocular Adverse Events - Zervimesine vs. Intravitreal Complement

Inhibitors for GA
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Ocular Adverse

Event

Zervimesine

(MAGNIFY Study)

Pegcetacoplan

(OAKS & DERBY

Studies - Monthly)

[21][22][23][24]

Avacincaptad Pegol

(GATHER1 &

GATHER2 Studies)

[25][26][27]

New-onset Exudative

AMD
Data not yet reported ~12% (at 24 months) ~7% (at 12 months)

Intraocular

Inflammation
Data not yet reported ~2% (at 24 months)

Not reported as a

common AE

Conjunctival

Hemorrhage
Not Applicable (Oral)

Related to injection

procedure
~13% (at 12 months)

Increased Intraocular

Pressure
Not Applicable (Oral)

Related to injection

procedure
~9% (at 12 months)

Experimental Protocols
General Design of Zervimesine Phase 2 Studies
The SHINE, SHIMMER, and MAGNIFY studies were randomized, double-blind, placebo-

controlled trials. Participants were typically randomized to receive a daily oral dose of

Zervimesine (100mg, 200mg, or 300mg) or a matching placebo for a pre-specified duration (6

to 24 months).

Inclusion Criteria: Generally included adults aged 50-85 with a diagnosis of the target

condition (mild-to-moderate AD, probable DLB, or GA secondary to dry AMD)[28][29][30][31]

[32][33][34][35]. Specific diagnostic criteria and disease severity scores (e.g., MMSE scores)

were used for enrollment.

Exclusion Criteria: Typically included other neurological or medical conditions that could

confound the results, and specific imaging abnormalities[29][33].

Assessments: Safety and tolerability were the primary outcomes, assessed through the

monitoring of adverse events, clinical laboratory tests, vital signs, and physical examinations.

Efficacy endpoints were exploratory and included cognitive scales, functional assessments,

and disease-specific biomarkers.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.ophthalmologytimes.com/view/intravitreal-pegcetacoplan-for-ga-phase-3-results-of-oaks-and-derby-studies
https://pubmed.ncbi.nlm.nih.gov/40280279/
https://pubmed.ncbi.nlm.nih.gov/37865470/
https://vba.vitbucklesociety.org/clinical-article/derby-oaks
https://www.tandfonline.com/doi/abs/10.2217/imt-2023-0274
https://www.ophthalmologytimes.com/view/iveric-bio-announces-vision-loss-reduction-data-in-geographic-atrophy-from-avacincaptad-pegol-gather-trials
https://www.hcplive.com/view/gather2-avacincaptad-pegol-slows-ga-growth-over-12-months
https://www.benchchem.com/product/b8087022?utm_src=pdf-body
https://www.benchchem.com/product/b8087022?utm_src=pdf-body
https://clinicaltrials.gov/study/NCT05225415
https://clinicaltrials.stanford.edu/trials/s/NCT05225415.html
https://clinicaltrials.gov/study/NCT03507790
https://cogrx.com/clinical-trials/
https://www.centerwatch.com/clinical-trials/listings/NCT05893537/study-to-evaluate-the-efficacy-and-safety-of-oral-ct1812-in-participants-with-geographic-atrophy-ga-secondary-to-dry-age-related-macular-degeneration-amd
https://www.centerwatch.com/clinical-trials/listings/NCT05225415/study-to-evaluate-the-safety-tolerability-and-efficacy-of-ct1812-in-subjects-with-mild-to-moderate-dementia-with-lewy-bodies
https://ir.cogrx.com/press_releases/cognition-therapeutics-announces-dosing-of-first-patient-in-magnify-study-of-oral-ct1812-for-geographic-atrophy-secondary-to-dry-amd/
https://www.ophthalmologytimes.com/view/cognition-therapeutics-announces-dosing-of-first-patient-in-magnify-study-of-ct1812
https://clinicaltrials.stanford.edu/trials/s/NCT05225415.html
https://www.centerwatch.com/clinical-trials/listings/NCT05225415/study-to-evaluate-the-safety-tolerability-and-efficacy-of-ct1812-in-subjects-with-mild-to-moderate-dementia-with-lewy-bodies
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8087022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Daily Oral Dosing

Screening
(Inclusion/Exclusion Criteria)

Randomization (1:1 or 1:1:1)

Zervimesine 100mg Zervimesine 200/300mg Placebo

Treatment Period
(6-24 months)

End-of-Study / Follow-up

Assessments at baseline and regular intervals:
- Safety & Tolerability (AEs, Labs)

- Efficacy (Cognitive/Functional Scales)
- Biomarkers (CSF, Plasma, Imaging)

Click to download full resolution via product page

Caption: Generalized workflow for Zervimesine Phase 2 trials.

Conclusion
Zervimesine presents a promising long-term safety and tolerability profile, particularly at the

100mg daily dose. Its primary safety concern, reversible liver enzyme elevations at higher

doses, appears manageable with monitoring. The oral route of administration offers a

significant advantage in convenience over the infused or injected alternatives for its target

indications.

The distinct safety profiles of Zervimesine and its comparators will be a critical factor in its

future positioning in the therapeutic landscape. For Alzheimer's disease, the absence of ARIA

risk could make Zervimesine a favorable option, potentially as a monotherapy or in

combination with amyloid-clearing agents. For geographic atrophy, an effective oral treatment
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would be a transformative alternative to frequent intravitreal injections, provided that its efficacy

is confirmed in later-stage trials.

Further long-term data from ongoing and future studies will be essential to fully characterize the

safety and tolerability of Zervimesine and to confirm its potential as a long-term treatment for

chronic neurodegenerative diseases.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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